Dpp1-IN-1

Enzyme Inhibition DPP1/Cathepsin C Biochemical Assay

Researchers need DPP1 inhibitors with defined binding modality and differentiated safety profiles-not class-level assumptions. Dpp1-IN-1 (HSK-31858) solves this as a potent, reversible inhibitor (IC50 1.6 nM) with oral bioavailability (t1/2 16.5-21 h). - **Key Data**: Hydrate form; once-daily PO dosing; Tmax 0.75-1 h. - **Safety Differentiation**: 14-day rat study shows lower toxicity vs. INS1007 (Brensocatib). - **Supply**: Well-characterized crystalline polymorphs (Forms B, C, D).

Molecular Formula C23H23FN4O4
Molecular Weight 438.5 g/mol
Cat. No. B12369902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp1-IN-1
Molecular FormulaC23H23FN4O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O
InChIInChI=1S/C23H23FN4O4/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29)/t17-,21-/m0/s1
InChIKeyONJDRXNRBKHINH-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dpp1-IN-1 for DPP1/Cathepsin C Research


Dpp1-IN-1, also known as Compound 14 or DPP-1-IN-1, is a potent, orally active small molecule inhibitor of Dipeptidyl Peptidase 1 (DPP1), which is also known as Cathepsin C . It is characterized by its high affinity for the DPP1 enzyme, with reported IC50 values in the low single-digit nanomolar range (1.6–5.31 nM), depending on the specific form (free base vs. hydrate) and assay conditions . The primary mechanism of action involves the inhibition of DPP1, thereby suppressing the activation of downstream neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which are key drivers of inflammation and tissue damage in diseases like non-cystic fibrosis bronchiectasis (NCFBE) .

1
DPP1/Cathepsin C inhibition studies – tool compound for neutrophil serine protease pathway research.
2
Neutrophil-driven disease models – oral dosing compatible; reported rapid absorption profile supports once-daily rodent protocols.
3
Reversible binding modality – distinct from irreversible covalent DPP1 inhibitors; suited for mechanism-specific pharmacodynamic studies.

Why Dpp1-IN-1 Cannot Be Replaced


Substituting Dpp1-IN-1 with another DPP1 inhibitor, even from the same therapeutic class, is scientifically unjustified due to significant variations in potency, mechanism of inhibition, and pharmacokinetic (PK) profiles. While all DPP1 inhibitors target the same enzyme, their intrinsic biochemical potency (e.g., IC50) can vary by orders of magnitude [1]. For instance, the mode of inhibition can be reversible or irreversible, leading to vastly different pharmacodynamic (PD) effects and durations of action . Furthermore, the clinical translatability of these compounds differs starkly, with some failing due to toxicity while others progress to Phase 3 trials [2]. A direct, quantitative comparison of key parameters such as enzyme inhibition (IC50), oral bioavailability, and functional effects on downstream neutrophil elastase activity is therefore mandatory for any researcher seeking to reproduce specific biological outcomes or to select the appropriate tool compound for their model system.

Binding mode Reversible (Dpp1-IN-1) vs. irreversible covalent (GSK-2793660) mechanism may shift pharmacodynamic duration and off-target profile.
Toxicity context Reported lower toxicity vs. Brensocatib in a 14-day rat study (data to verify); may not transfer across models or species.
PK profile Faster Tmax relative to Brensocatib; PK differences can affect experimental design and endpoint interpretation.

Dpp1-IN-1 Comparative Evidence


DPP1 Inhibitory Potency vs. Brensocatib

Dpp1-IN-1 hydrate demonstrates superior enzymatic potency compared to the clinical-stage inhibitor Brensocatib (AZD7986). In a direct comparison of IC50 values from enzyme assays, Dpp1-IN-1 hydrate (1.6 nM) is approximately 2.5-fold more potent than Brensocatib (3.98 nM) [1] and is also more potent than the discontinued irreversible inhibitor GSK2793660, which shows a range of 0.43-1 nM but with an irreversible mechanism .

DPP1 Inhibition Potency
Cross-study comparable
IC50 1.6 nM (Dpp1-IN-1) vs ~4 nM (Brensocatib)
Supports DPP1 assay potency context; cross-study comparison may differ.
In vitro enzyme assay; direct comparison limited by assay conditions.
Enzyme Inhibition DPP1/Cathepsin C Biochemical Assay

Pharmacokinetic Profile vs. Brensocatib

Dpp1-IN-1 (both free base and hydrate) is explicitly characterized as an orally active compound, with vendor datasheets reporting it possesses 'excellent bioavailability and pharmacokinetic characteristics' . In contrast, while Brensocatib (AZD7986) is also an oral inhibitor, the clinical development of the highly potent irreversible inhibitor GSK2793660 was terminated in Phase 1 due to adverse events [1]. The favorable reported PK profile of Dpp1-IN-1 positions it as a preferred tool for in vivo studies where oral administration is desired, distinguishing it from other tool compounds that may require parenteral administration or have less favorable PK parameters.

PK Profile
Cross-study comparable
Tmax 0.75–1 h; t1/2 16.5–21 h vs Tmax 2–4 h; t1/2 20–30 h (Brensocatib)
Supports oral PK study design; faster absorption reported.
Human Phase 1 single-dose, fasted state.
Pharmacokinetics Oral Bioavailability In Vivo Studies

In Vivo Toxicity vs. Brensocatib

Dpp1-IN-1 acts as a reversible inhibitor of DPP1 . This contrasts with GSK2793660, which is an irreversible, covalent inhibitor . The mechanistic difference is critical; irreversible inhibitors permanently inactivate the enzyme, leading to prolonged PD effects that can be beneficial but also carry a higher risk of off-target toxicity, as seen with the termination of GSK2793660's clinical development [1]. A reversible inhibitor like Dpp1-IN-1 offers more tunable and predictable PD responses, which may be advantageous for certain experimental models and therapeutic contexts.

In Vivo Toxicity Comparison
Head-to-head
Lower toxicity than Brensocatib (14-day rat, 30–300 mg/kg)
Supports preclinical safety-related endpoint monitoring.
Qualitative statement; numerical data not disclosed.
Mechanism of Action Enzyme Kinetics Drug Discovery

Reversible vs. Irreversible Inhibition Mechanism

Dpp1-IN-1 (Compound 14) has been specifically shown to inhibit the activity of Cathepsin C downstream neutrophil elastase in neutrophils . While a direct, head-to-head quantitative comparison of this functional inhibition with other compounds under identical assay conditions is not available in the provided sources, this functional data confirms that Dpp1-IN-1's enzyme inhibition translates to the expected downstream biological effect. This is a crucial validation step, as some DPP1 inhibitors, like GSK2793660, are noted to not inhibit the activity of downstream neutrophil serine proteases despite potent enzyme binding , highlighting a key functional divergence.

Binding Mechanism
Class-level
Reversible (Dpp1-IN-1) vs Irreversible covalent (GSK-2793660)
Supports mechanism-specific pharmacodynamic studies.
Class-level inference; validate with compound-specific profiling.
Neutrophil Biology Functional Assay Inflammation

Dpp1-IN-1 Application Scenarios


Neutrophil-Driven Disease Models

Given its reported high oral bioavailability and 'excellent' pharmacokinetic properties , Dpp1-IN-1 is ideally suited for in vivo studies in rodents where oral gavage is the preferred route of administration. Researchers modeling non-cystic fibrosis bronchiectasis (NCFBE) or other neutrophil-driven inflammatory diseases can use Dpp1-IN-1 to inhibit DPP1 and assess the resultant reduction in NSP activity and tissue damage. Its favorable PK profile suggests reliable systemic exposure, which is critical for establishing dose-response relationships and achieving therapeutic effects in animal models .

Chronic Toxicology and Safety Benchmarking

For cell-based assays designed to investigate the proximal steps of neutrophil serine protease (NSP) activation, Dpp1-IN-1 is a highly suitable tool. Its potent inhibition of DPP1 (IC50 1.6-5.31 nM) ensures near-complete target engagement at low concentrations. The confirmed functional inhibition of downstream neutrophil elastase activity in human neutrophils validates its use in dissecting the DPP1-NSP pathway. Researchers can use Dpp1-IN-1 to block the activation of NSPs and study downstream signaling events or cellular functions without the confounding factor of irreversible target modification.

Selectivity and Reversibility Profiling

In medicinal chemistry and drug discovery settings, Dpp1-IN-1 (Compound 14) can serve as a valuable benchmark or reference compound due to its well-characterized activity profile. Its potent, reversible inhibition of DPP1 , combined with documented oral activity , provides a solid baseline against which novel DPP1 inhibitors can be compared in biochemical and cellular assays. Its performance metrics (e.g., IC50, mechanism, functional effect) are clearly documented, making it an ideal positive control for high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Formulation Development and Scale-Up

The reported favorable pharmacokinetic characteristics of Dpp1-IN-1 make it a suitable candidate for PK/PD studies aimed at correlating drug exposure with target engagement and downstream biomarker modulation (e.g., NE activity). Researchers can utilize Dpp1-IN-1 to establish PK/PD models in mice or rats, which can then inform dose selection and schedule for longer-term efficacy studies. This application leverages the compound's oral bioavailability to achieve predictable and manageable plasma concentrations, which is a prerequisite for robust PK/PD modeling.

Application
Selection Property
Validation Focus
Neutrophil-driven disease model studies
Oral DPP1 inhibitor with rapid absorption profile
Neutrophil elastase-mediated tissue damage endpoints; bronchiectasis/COPD research models
Chronic toxicity comparator research
Reported lower toxicity vs. Brensocatib in rodent model
Safety-related endpoint monitoring; therapeutic window context in repeat-dose studies
Reversible vs. irreversible binding modality studies
Reversible DPP1 inhibitor reference compound
Cellular DPP1 recovery kinetics; off-target protease engagement profiling
Solid-state and formulation development
Characterized crystalline polymorphs with documented stability
Batch-to-batch consistency; processability and storage behavior
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